Bis(3,5-dimethylphenyl)phosphine oxide
Overview
Description
Bis(3,5-dimethylphenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C16H19OP . It is a white to almost white crystalline powder that is used in various chemical applications. The compound is known for its stability and unique chemical properties, making it valuable in both academic research and industrial applications .
Mechanism of Action
Target of Action
Bis(3,5-dimethylphenyl)phosphine oxide is a chemical compound that primarily targets the formation of phosphinothioates from sulfinic acid derivatives and phosphine oxides . The compound’s role is to facilitate the synthesis of these phosphinothioates, which are often found in pharmacologically active chemicals, organophosphorus insecticides, and natural products .
Mode of Action
The compound interacts with its targets through a bromide ion accelerated reductive-coupling process . This process allows the synthesis of phosphinothioates from sulfinic acid derivatives and phosphine oxides . The reaction can be carried out in an open flask at room temperature and in an aqueous medium .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of phosphinothioates. The compound’s action results in the formation of S–P (O) bonds, which are structurally contained in many pharmacologically active compounds . The downstream effects include the production of a variety of compounds that have vast applications in different fields .
Pharmacokinetics
The compound is known to be solid at room temperature , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the synthesis of phosphinothioates. These phosphinothioates are used in the production of various pharmacologically active chemicals, organophosphorus insecticides, and natural products .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and medium. The reaction it facilitates can be carried out at room temperature and in an aqueous medium . This suggests that the compound’s action, efficacy, and stability are robust across a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)phosphine oxide typically involves the reaction of 1-bromo-3,5-dimethylbenzene with magnesium turnings in tetrahydrofuran (THF) to form a Grignard reagent. This reagent is then reacted with diethyl phosphonate to yield the desired phosphine oxide . The reaction conditions are as follows:
Formation of Grignard Reagent: 1-bromo-3,5-dimethylbenzene is added to a suspension of magnesium turnings in THF at 40-50°C.
Reaction with Diethyl Phosphonate: The Grignard reagent is cooled to 0°C and then reacted with diethyl phosphonate, followed by quenching with aqueous hydrochloric acid and extraction with dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylphenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine .
Scientific Research Applications
Bis(3,5-dimethylphenyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
- Bis(3,5-dimethylphenyl)phosphine
Uniqueness
Bis(3,5-dimethylphenyl)phosphine oxide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in certain catalytic processes compared to other similar phosphine oxides .
Properties
IUPAC Name |
bis(3,5-dimethylphenyl)-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRTXPFJNGAAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475953 | |
Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187344-92-9 | |
Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3,5-dimethylphenyl)phosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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